molecular formula C21H20ClNO4 B105437 Indomethacin ethyl ester CAS No. 16401-99-3

Indomethacin ethyl ester

Cat. No. B105437
CAS RN: 16401-99-3
M. Wt: 385.8 g/mol
InChI Key: COIRSVPTDJIIKY-UHFFFAOYSA-N
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Description

Indomethacin ethyl ester (IndOEt) is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to reduce fever, pain, stiffness, and swelling. IndOEt is designed to improve the pharmacokinetic properties of indomethacin, such as its solubility and absorption, by modifying its chemical structure to an ester form. This modification aims to enhance the drug's delivery and reduce its gastrointestinal side effects, which are often associated with indomethacin and other NSAIDs .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of IndOEt is characterized by the esterification of the carboxylic acid group of indomethacin. This modification is intended to improve the drug's physicochemical properties, such as its solubility and membrane permeability. The ester linkage is a key site for enzymatic hydrolysis, which allows for the conversion back to the active indomethacin once the prodrug reaches its target site .

Chemical Reactions Analysis

IndOEt undergoes hydrolysis in the gastrointestinal lumen and wall, converting it into the active form, indomethacin. This conversion is crucial for the drug's therapeutic action. The rate of hydrolysis and the stability of the ester bond in different environments are important factors that influence the drug's efficacy and safety profile. Studies have shown that IndOEt can be hydrolyzed ex vivo and in vivo, with the conversion occurring before the drug reaches the bloodstream .

Physical and Chemical Properties Analysis

The physical and chemical properties of IndOEt, such as its stability in water and enzymatic cleavage rates, have been assessed to determine its suitability as a prodrug. IndOEt has been found to have good water stability and rapid enzymatic cleavage, which are desirable properties for a prodrug. The hydrolysis rates of IndOEt are not significantly affected by the length of the polyoxyethylenic chain used as a promoiety . Additionally, the ester's lipophilicity and solubility in water at physiological pH have been studied to optimize its transdermal penetration and reduce potential side effects .

Future Directions

Research is ongoing to design novel formulations of Indomethacin Ethyl Ester aimed at increasing its therapeutic benefits while minimizing its adverse effects . Lipid bioconjugates of Indomethacin have been established as promising candidates for future clinical studies .

properties

IUPAC Name

ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO4/c1-4-27-20(24)12-17-13(2)23(19-10-9-16(26-3)11-18(17)19)21(25)14-5-7-15(22)8-6-14/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIRSVPTDJIIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167697
Record name Indomethacin ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indomethacin ethyl ester

CAS RN

16401-99-3
Record name Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16401-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indomethacin ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indomethacin ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOMETHACIN ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AON0U1UBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
246
Citations
VB Cattani, AR Pohlmann, T Dalla Costa - International journal of …, 2008 - Elsevier
Goals were to evaluate indomethacin ethyl ester-nanoencapsules (IndOEt-NC) pharmacokinetics in rats and the in vivo ester conversion to indomethacin (IndOH). After iv and oral …
Number of citations: 23 www.sciencedirect.com
A Bernardi, RL Frozza, E Jäger, F Figueiró… - European journal of …, 2008 - Elsevier
… , indomethacin ethyl ester or indomethacin ethyl ester-loaded nanocapsules for 48 h. Control cultures were also treated with DMSO or drug-unloaded nanocapsules. After 48 h of …
Number of citations: 54 www.sciencedirect.com
VB Cattani, LA Fiel, A Jäger, E Jäger… - European journal of …, 2010 - Elsevier
… The aim of this work was to investigate if the indomethacin ethyl ester (IndOEt) released from lipid-core nanocapsules (NC) is converted into indomethacin (IndOH) in the intestine lumen…
Number of citations: 70 www.sciencedirect.com
AR Pohlmann, L Cruz, G Mezzalira… - International …, 2007 - inderscienceonline.com
… The indomethacin ethyl ester that is insoluble in water and presents in vitro anti-inflammatory activity was encapsulated in the nanospheres. Furthermore, the antiedematogenic activity …
Number of citations: 17 www.inderscienceonline.com
L Cruz, SR Schaffazick, TD Costa… - … of nanoscience and …, 2006 - ingentaconnect.com
… The indomethacin ethyl ester was used as model and the strategy was based on its interfacial … The nanocapsules promoted the absorption of the indomethacin ethyl ester and the …
Number of citations: 54 www.ingentaconnect.com
M O'Brien, J McCauley, E Cohen - Analytical profiles of drug substances, 1984 - Elsevier
… Indomethacin ethyl ester is synthesized by the reaction of Np-chlorobenzoyl-Np-methoxyphenylhydrazine with l-hydroxy2-propanone and 2-bromoethylacetate after the method of …
Number of citations: 90 www.sciencedirect.com
S Hess, U Teubert, J Ortwein, K Eger - European journal of pharmaceutical …, 2001 - Elsevier
The anti-inflammatory drug indomethacin was investigated regarding new related impurities. Therefore, related substances 2–9 were prepared by independent synthesis and …
Number of citations: 32 www.sciencedirect.com
AR Pohlmann, LU Soares, L Cruz… - Current drug …, 2004 - ingentaconnect.com
… The indomethacin ethyl ester was prepared as control, which showed a higher affinity for the oil than the indomethacin. Two differently loaded nanocapsule formulations were prepared. …
Number of citations: 41 www.ingentaconnect.com
L Helleberg - Journal of Chromatography A, 1976 - Elsevier
… A singie symmetrical pezk of the indomethacin ethyl ester detiv2tive ~2s obtained on Apiezon L, SE-30, SE-52 2ad QF-I coIamns. However, the separation of the indome’ckiacin 2nd O~…
Number of citations: 59 www.sciencedirect.com
LA Fiel, LM Rebêlo, T de Melo Santiago, MD Adorne… - Soft Matter, 2011 - pubs.rsc.org
… plasma levels of indomethacin ethyl ester and indomethacin after iv and oral dosing of indomethacin ethyl ester-loaded LNCs demonstrated that the indomethacin ethyl ester acts as a …
Number of citations: 68 pubs.rsc.org

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